2-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one
Description
2-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one is a heterocyclic compound featuring an indazolone core (a bicyclic structure combining benzene and pyrazole rings) substituted with a 4-methoxybenzyl group at position 2 and two methyl groups at position 4. Such compounds are of interest in medicinal chemistry due to their structural similarity to bioactive scaffolds, including kinase inhibitors and anti-inflammatory agents .
Properties
Molecular Formula |
C17H20N2O2 |
|---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one |
InChI |
InChI=1S/C17H20N2O2/c1-17(2)8-15-14(16(20)9-17)11-19(18-15)10-12-4-6-13(21-3)7-5-12/h4-7,11H,8-10H2,1-3H3 |
InChI Key |
WQZHYFSUUGUWNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=NN(C=C2C(=O)C1)CC3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one typically involves a multi-step process. One common method starts with the condensation of 4-methoxybenzyl chloride with 2,3-dimethyl-1H-indazole-4-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to cyclization under acidic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-[(4-Hydroxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one.
Reduction: Formation of 2-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-ol.
Substitution: Formation of 2-[(4-Aminophenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one.
Scientific Research Applications
2-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to the modulation of cellular processes such as proliferation and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Indazolone Family
Indazolone derivatives often differ in substituent patterns and saturation levels. For example:
| Compound Name | Substituents | Key Features |
|---|---|---|
| 2-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one | 4-Methoxybenzyl (C2), 6,6-dimethyl | Partially saturated indazolone; enhanced lipophilicity due to methyl groups |
| 5-Nitro-1H-indazol-4-one | Nitro (C5), no saturation | Fully aromatic; electron-withdrawing nitro group increases reactivity |
| 6-Fluoro-7-chloro-1,2-dihydroindazol-3-one | Fluoro (C6), chloro (C7) | Halogen substituents improve metabolic stability and binding affinity |
The 4-methoxybenzyl group introduces steric bulk and electron-donating effects, contrasting with electron-withdrawing groups like nitro or halogens in other indazolones.
Comparison with Non-Indazolone Heterocycles
The compound in , 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole , shares a substituted aromatic system but differs in core heterocycle (imidazole vs. indazolone):
The imidazole derivative’s nitro and chloromethyl groups confer higher electrophilicity, making it more reactive in substitution reactions. In contrast, the target indazolone’s methoxy and methyl groups enhance lipophilicity, which may favor membrane permeability in biological systems .
Structural Characterization Methods
The SHELX software suite () is widely used for crystallographic refinement of such compounds. For example, SHELXL’s robust algorithms enable precise determination of bond lengths and angles in heterocycles, critical for comparing structural distortions caused by substituents like the 6,6-dimethyl group .
Biological Activity
The compound 2-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one is a member of the indazole family, which has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for 2-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one is . Its molecular weight is approximately 270.34 g/mol . The structure consists of an indazole core substituted with a methoxyphenyl group and additional methyl groups that may influence its biological properties.
Anticancer Activity
Recent studies have indicated that compounds similar to 2-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one exhibit significant anticancer properties. For instance, research involving related indazole derivatives has shown promising results against various cancer cell lines.
Table 1: Anticancer Activity of Indazole Derivatives
The specific activity of 2-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one is still under investigation; however, its structural analogs have demonstrated effective cytotoxicity.
Anti-inflammatory Effects
Indazole derivatives have also been studied for their anti-inflammatory properties. These compounds may inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.
The mechanisms through which 2-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one exerts its biological activity may involve:
- Inhibition of Cell Proliferation : Compounds in this class often interfere with cell cycle progression.
- Induction of Apoptosis : They may trigger apoptotic pathways in cancer cells.
- Modulation of Signaling Pathways : Indazole derivatives can affect various signaling pathways related to cancer and inflammation.
Case Studies
Several case studies have evaluated the biological activity of indazole derivatives:
-
Study on Anticancer Activity : A recent study focused on the synthesis and evaluation of several indazole derivatives against cancer cell lines. The study highlighted that modifications on the indazole core significantly affected cytotoxicity levels.
"Only specific enantiomers exhibited appreciable cytotoxicity with low IC50 values."
- Anti-inflammatory Research : Another study explored the anti-inflammatory potential of similar compounds using animal models. The results indicated a marked reduction in inflammatory markers following treatment with these derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
